Ethyl 2-(5-aminopyridin-2-yl)acetate
Overview
Description
Ethyl 2-(5-aminopyridin-2-yl)acetate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethyl ester group and an amino group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(5-aminopyridin-2-yl)acetate typically involves the reaction of 5-aminopyridine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: It can participate in substitution reactions where the amino group or the ethyl ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-(5-aminopyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-(5-aminopyridin-2-yl)acetate involves its interaction with specific molecular targets. The amino group and the pyridine ring play crucial roles in its binding to enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- Ethyl 2-(5-nitropyridin-2-yl)acetate
- Ethyl 2-(5-hydroxypyridin-2-yl)acetate
- Ethyl 2-(5-methylpyridin-2-yl)acetate
Comparison: Ethyl 2-(5-aminopyridin-2-yl)acetate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. Compared to its nitro, hydroxy, and methyl analogs, the amino derivative exhibits different electronic properties and can participate in a wider range of chemical reactions. Its biological activity is also influenced by the amino group, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
ethyl 2-(5-aminopyridin-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKDDIRASPIURS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619256 | |
Record name | Ethyl (5-aminopyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174890-58-5 | |
Record name | Ethyl 5-amino-2-pyridineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174890-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (5-aminopyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(5-aminopyridin-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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